Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)

3-Cyano-4-methyl-2-pyridone structure
3-Cyano-4-methyl-2-pyridone structure
Product Name:3-Cyano-4-methyl-2-pyridone
Número CAS:93271-59-1
MF:C7H6N2O
Megavatios:134.13534116745
MDL:MFCD00716620
CID:61618
PubChem ID:10606782
Update Time:2025-09-19

3-Cyano-4-methyl-2-pyridone Propiedades químicas y físicas

Nombre e identificación

    • 2-Hydroxy-4-methylnicotinonitrile
    • 3-Cyano-4-methyl-2-pyridone
    • 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile
    • 2-Hydroxy-4-methyl-pyridine-3-carbonitrile
    • 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
    • 4-methyl-2-oxo-1H-pyridine-3-carbonitrile
    • 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)
    • 2-Hydroxy-4-methylpyridine-3-carbonitrile
    • 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
    • Z1198154735
    • XSJRLWNOZDULKJ-UHFFFAOYSA-N
    • DB-028100
    • 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-
    • SB52872
    • SCHEMBL296497
    • 4-methyl-3-cyano-2-pyridone
    • 3-cyano-4-methylpyridone
    • F17472
    • MFCD00716620
    • CS-10692
    • SY007009
    • CS-0037171
    • DTXSID20442322
    • 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile
    • AKOS006274540
    • 2-hydroxy-3-cyano-4-methylpyridine
    • 93271-59-1
    • AKOS015891765
    • 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE
    • EN300-98342
    • 2-hydroxy-4-methyl-3-cyanopyridine
    • MDL: MFCD00716620
    • Renchi: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
    • Clave inchi: XSJRLWNOZDULKJ-UHFFFAOYSA-N
    • Sonrisas: N#CC1=C(C)C=CNC1=O

Atributos calculados

  • Calidad precisa: 134.04800
  • Masa isotópica única: 134.048012819g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 277
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.1
  • Superficie del Polo topológico: 52.9Ų

Propiedades experimentales

  • Denso: 1.209
  • Punto de ebullición: 337.7℃ at 760 mmHg
  • Punto de inflamación: 158.005℃
  • índice de refracción: 1.553
  • PSA: 56.65000
  • Logp: 0.55498

3-Cyano-4-methyl-2-pyridone Información de Seguridad

3-Cyano-4-methyl-2-pyridone Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Cyano-4-methyl-2-pyridone PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A029008879-25g
2-Hydroxy-4-methylnicotinonitrile
93271-59-1 95%
25g
$604.78 2023-08-31
Alichem
A029008879-50g
2-Hydroxy-4-methylnicotinonitrile
93271-59-1 95%
50g
$1088.61 2023-08-31
Fluorochem
044682-10g
2-Hydroxy-4-methylpyridine-3-carbonitrile
93271-59-1 95%
10g
£350.00 2022-03-01
Fluorochem
044682-25g
2-Hydroxy-4-methylpyridine-3-carbonitrile
93271-59-1 95%
25g
£600.00 2022-03-01
Apollo Scientific
OR300781-250mg
3-Cyano-2-hydroxy-4-methylpyridine
93271-59-1 97+%
250mg
£15.00 2025-03-21
Apollo Scientific
OR300781-1g
3-Cyano-2-hydroxy-4-methylpyridine
93271-59-1 97+%
1g
£15.00 2025-02-19
Apollo Scientific
OR300781-5g
3-Cyano-2-hydroxy-4-methylpyridine
93271-59-1 97+%
5g
£34.00 2025-02-19
Chemenu
CM175980-25g
2-Hydroxy-4-methyl-pyridine-3-carbonitrile
93271-59-1 96%
25g
$502 2021-08-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852335-1g
3-Cyano-4-methyl-2-pyridone
93271-59-1 ≥97%
1g
¥574.00 2022-01-10
TRC
C987913-100mg
3-Cyano-4-methyl-2-pyridone
93271-59-1
100mg
$64.00 2023-05-18

3-Cyano-4-methyl-2-pyridone Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
Referencia
Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
Referencia
Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate
Referencia
Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone
Mijin, Dusan; Misic-Vukovic, Milica M., Journal of the Serbian Chemical Society, 1994, 59(12), 959-65

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ;  rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ;  50 min, 5 °C
Referencia
Improved synthesis of 2-chloro-3-amino-4-methylpyridine
Zhao, Qian; Chen, Han-Geng; Qian, Chao; Chen, Xin-Zhi, Journal of Heterocyclic Chemistry, 2013, 50(1), 145-148

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; rt → 90 °C; 1.5 h, 90 °C; cooled
1.2 Reagents: Water
Referencia
Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement
Xiao, Qing; Liu, Anchang; Tan, Zhenyou; Liu, Fang, Wuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ;  overnight, rt
Referencia
Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  5 - 10 °C; 2 - 3 h, 50 °C
1.2 Reagents: Water ;  cooled
Referencia
Method for preparation of 2-chloro-3-amino-4-methylpyridine
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 50 °C; 50 °C → 10 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  5 h, < 15 °C; overnight, rt
Referencia
Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Acetic acid ,  Ammonium acetate Solvents: Toluene ;  8 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ;  20 min, 5 °C; 30 min, 5 °C
Referencia
A concise synthesis of 2-chloro-3-amino-4-methylpyridine
Ge, Xin; Chen, Han-geng; Cao, Chang-hui; Liu, Jin-qiang; Qian, Chao; et al, Research on Chemical Intermediates, 2011, 37(6), 599-604

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sulfuric acid
1.2 Solvents: Water
Referencia
Process for preparation of 3-amino-2-chloro-4-methylpyridine
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Diethyl ether ;  cooled; 1 h, < 20 °C; 5 h, cooled
1.2 Solvents: Water ;  10 min, rt
1.3 Catalysts: Piperidinium acetate ;  2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, cooled
Referencia
Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents
, China, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ;  2 h, 50 °C; 50 °C → rt
Referencia
Caspase inhibitors based on pyridazinone scaffold
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
Referencia
Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridines
Al-Mousawi, S. M.; George, K. S.; Elnagdi, M. H., Pharmazie, 1999, 54(8), 571-574

Métodos de producción 14

Condiciones de reacción
Referencia
Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivatives
Smetskaya, N. I.; Mukhina, N. A.; Granik, V. G., Khimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ;  8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  25 °C; 3 h, 50 °C
Referencia
Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid system
Chicca, Andrea; Arena, Chiara; Bertini, Simone; Gado, Francesca; Ciaglia, Elena; et al, European Journal of Medicinal Chemistry, 2018, 154, 155-171

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C; 5 h, 0 °C → 50 °C
Referencia
Preparation of AXL, c-Met, and TyRo3 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → 0 °C; 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ;  > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ;  neutralized, rt
1.4 Reagents: Hydrochloric acid ;  2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ;  pH 3
Referencia
Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridine
Kucharska, E.; Sasiadek, W.; Janczak, J.; Ban-Oganowska, H.; Lorenc, J.; et al, Vibrational Spectroscopy, 2010, 53(2), 189-198

Métodos de producción 18

Condiciones de reacción
Referencia
Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use
, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción
Referencia
Studies on the preparation of 3,4-disubstituted 2-methoxypyridines
Pelisson, Marcelo M. M.; Da Silva, Gil Valdo Jose; Clive, Derrick L. J.; Coltart, Don M.; Hof, Fraser A., Journal of Heterocyclic Chemistry, 1999, 36(3), 653-658

3-Cyano-4-methyl-2-pyridone Raw materials

3-Cyano-4-methyl-2-pyridone Preparation Products

3-Cyano-4-methyl-2-pyridone Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone
Número de pedido:A844502
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:03
Precio ($):248.0
Correo electrónico:sales@amadischem.com

3-Cyano-4-methyl-2-pyridone Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone
A844502
Pureza:99%
Cantidad:25g
Precio ($):248.0